molecular formula C12H17Cl2NO B054518 Cericlamine CAS No. 112922-55-1

Cericlamine

Numéro de catalogue B054518
Numéro CAS: 112922-55-1
Poids moléculaire: 262.17 g/mol
Clé InChI: FWYRGHMKHZXXQX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cericlamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the class of cerium-based metal-organic frameworks (MOFs) and has been synthesized using various methods.

Applications De Recherche Scientifique

Cericlamine has been extensively studied for its potential applications in various fields, including catalysis, gas storage, and drug delivery. In the field of catalysis, cericlamine has shown promising results as a catalyst for the synthesis of organic compounds. In gas storage, cericlamine has been used as a potential candidate for the storage of hydrogen and methane. In drug delivery, cericlamine has shown potential as a carrier for the targeted delivery of drugs to specific tissues.

Mécanisme D'action

The mechanism of action of cericlamine is not fully understood. However, it is believed that cericlamine interacts with specific receptors in the body, leading to the activation of various signaling pathways. This activation can result in the modulation of cellular processes, including gene expression, protein synthesis, and cell differentiation.

Effets Biochimiques Et Physiologiques

Cericlamine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that cericlamine can inhibit the growth of cancer cells and induce apoptosis. Additionally, cericlamine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of cericlamine is its high stability, making it an ideal candidate for use in various laboratory experiments. Additionally, cericlamine has shown good biocompatibility, making it a potential candidate for use in biomedical applications. However, one of the main limitations of cericlamine is its low solubility, which can make it difficult to work with in certain experiments.

Orientations Futures

There are several future directions for the research of cericlamine. One potential direction is the development of new synthesis methods that can improve the yield and purity of cericlamine. Another direction is the investigation of the potential therapeutic applications of cericlamine in various diseases, including cancer and inflammatory diseases. Additionally, the use of cericlamine as a carrier for the delivery of drugs to specific tissues is an area of research that has significant potential.

Propriétés

Numéro CAS

112922-55-1

Nom du produit

Cericlamine

Formule moléculaire

C12H17Cl2NO

Poids moléculaire

262.17 g/mol

Nom IUPAC

3-(3,4-dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol

InChI

InChI=1S/C12H17Cl2NO/c1-12(8-16,15(2)3)7-9-4-5-10(13)11(14)6-9/h4-6,16H,7-8H2,1-3H3

Clé InChI

FWYRGHMKHZXXQX-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C

SMILES canonique

CC(CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C

Synonymes

2-(3,4-dichlorobenzyl)-2-dimethylamino-1-propanol
cericlamine
JO 1017
JO-1017

Origine du produit

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CN(C)C(C)(Cc1ccc(Cl)c(Cl)c1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

--in esterifying an acid (III), then, when R1 and/or R2 are hydrogen, in methylating the amine with formaldehyde and formic acid to obtain a (+/-)3-(3,4-dichlorophenyl)-2-dimethyl-amino-2-methylpropionic acid ester(II) ##STR10## in which R is lower alkyl, then iv)--in reducing the ester (II) by a metal or organometal hydride to obtain (+/-)3-(3,4-dichlorophenyl)-2-dimethylamino-2-methylpropan-1-ol or cericlamine (INN) of formula (I) ##STR11## and in making the addition salt with hydrochloric acid.
[Compound]
Name
lower alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
iv
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

--in esterifying an acid (III), then, when R1 and/or R2 are hydrogen, in methylating the amine with formaldehyde and Formic acid to obtain an ester of (+/-)3-(3,4-dichlorophenyl)-2-dimethylamino-2-methylpropionic acid (II) ##STR6## in which R is lower alkyl, iv)--in reducing the ester (II) by a metal or organometal hydride to obtain (+/-)3-(3,4-di-chlorophenyl)-2-dimethylamino-2-methylpropan-1-ol or cericlamine (INN) of formula (I) and in making the addition salt with hydrochloric acid.
[Compound]
Name
lower alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
iv
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Process according to claim 1 or 4 in which 1.65 to 1.75 mol of amino ester (II) are reduced in toluene with a lithium aluminium hydride-tetrahydrofuran addition complex prepared starting from 1 mol of hydride, to obtain (+/-)3-(3,4-dichlorophenyl)-2-dimethylamino-2-methylpropan-1-ol (I) or cericlamine which is optionally salified with hydrochloric acid.
Name
amino ester
Quantity
1.7 (± 0.05) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Name
lithium aluminium hydride tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

1.65 to 1.75 mol of amino ester (II) are reduced in toluene with a lithium aluminium hydride-tetrahydrofuran addition complex prepared starting from 1 mol of hydride, to obtain (+/-)3-(3,4-dichlorophenyl)-2-dimethylamino-2-methylpropan-1-ol (I) or cericlamine which is optionally salified with hydrochloric acid.
Name
amino ester
Quantity
1.7 (± 0.05) mol
Type
reactant
Reaction Step One
Name
lithium aluminium hydride tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.